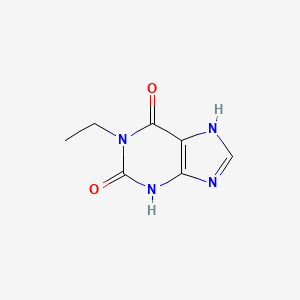
1-ethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 7-ethyltheophylline, is a derivative of theophylline. This compound belongs to the xanthine family, which is characterized by a purine base structure. It has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . The compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases.
Métodos De Preparación
The synthesis of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the purine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound in studies of purine chemistry and xanthine derivatives.
Biology: The compound is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, thereby aiding in the treatment of respiratory conditions . The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparación Con Compuestos Similares
1-Ethyl-3,7-dihydro-1H-purine-2,6-dione is similar to other xanthine derivatives such as:
Theophylline: Used primarily as a bronchodilator.
Caffeine: Known for its stimulant effects.
Propiedades
Número CAS |
104285-81-6 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-6(12)4-5(9-3-8-4)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,13) |
Clave InChI |
KKWIVMCCCHOXGV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(NC1=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


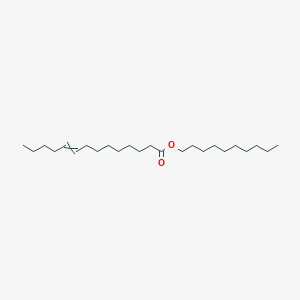
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
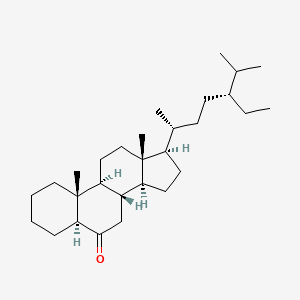
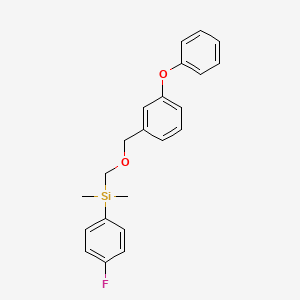
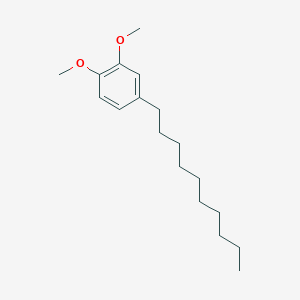
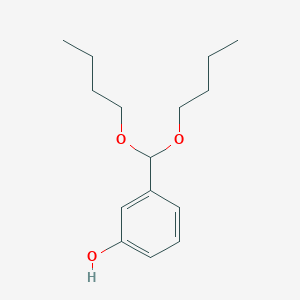
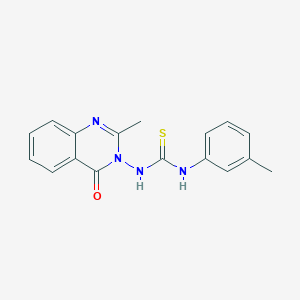

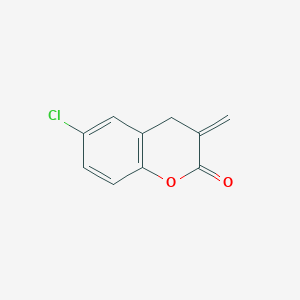
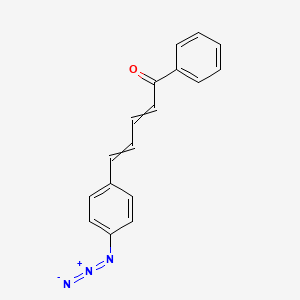

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)
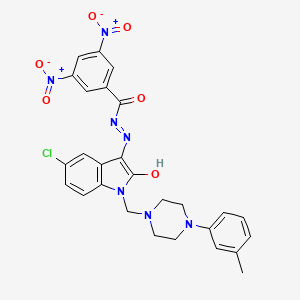
arsanium bromide](/img/structure/B14342323.png)
